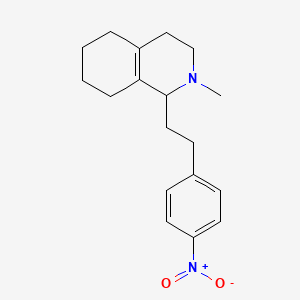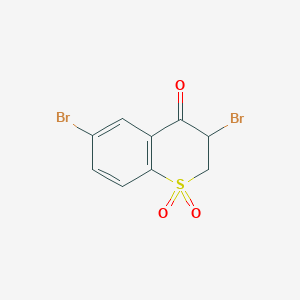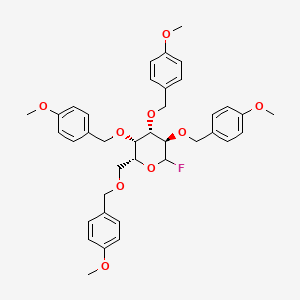
Methyl 2,3,4-tri-O-benzoyl-6-O-triisopropylsilyl-A-D-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4-トリ-O-ベンゾイル-6-O-トリイソプロピルシリル-α-D-グルコピラノシド メチルエステルは、グルコピラノシド類に属する複雑な有機化合物です。グルコピラノシド構造にベンゾイル基とトリイソプロピルシリル基が結合しているのが特徴です。
合成方法
合成経路と反応条件
2,3,4-トリ-O-ベンゾイル-6-O-トリイソプロピルシリル-α-D-グルコピラノシド メチルエステルの合成は、通常、複数のステップを必要とします。このプロセスは、ピリジンなどの塩基の存在下で、ベンゾイルクロリドを用いてグルコースのヒドロキシル基を保護することから始まります。このステップにより、ベンゾイル化された中間体が生成されます。その後、イミダゾールなどの適切な触媒を用いて、トリイソプロピルシリルクロリドを用いてトリイソプロピルシリル基を導入し、最終生成物が得られます .
工業生産方法
この化合物の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、自動化された反応器と反応条件の精密な制御が含まれ、高収率と高純度が確保されます。 カラムクロマトグラフィーなどの高度な精製技術を使用することで、最小限の不純物を含む目的の生成物を得ることが不可欠です.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4-tri-O-benzoyl-6-O-triisopropylsilyl-A-D-glucopyranoside typically involves multiple steps. The process begins with the protection of the hydroxyl groups of glucose using benzoyl chloride in the presence of a base such as pyridine. This step results in the formation of the benzoylated intermediate. Subsequently, the triisopropylsilyl group is introduced using triisopropylsilyl chloride and a suitable catalyst, such as imidazole, to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as column chromatography, is essential to obtain the desired product with minimal impurities.
化学反応の分析
反応の種類
2,3,4-トリ-O-ベンゾイル-6-O-トリイソプロピルシリル-α-D-グルコピラノシド メチルエステルは、以下のものを含む様々な化学反応を起こします。
酸化: この化合物は、三酸化クロムまたは過マンガン酸カリウムなどの試薬を用いて酸化し、追加の官能基を導入することができます。
還元: 水素化アルミニウムリチウムなどの試薬を用いた還元反応により、ベンゾイル基を修飾することができます。
一般的な試薬と条件
これらの反応で一般的に使用される試薬には、以下のようなものがあります。
酸化剤: 三酸化クロム、過マンガン酸カリウム。
還元剤: 水素化アルミニウムリチウム、水素化ホウ素ナトリウム。
触媒: イミダゾール、ピリジン.
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化によりカルボン酸またはケトンが生成され、還元によりアルコールまたはアルカンが生成されます.
科学研究への応用
2,3,4-トリ-O-ベンゾイル-6-O-トリイソプロピルシリル-α-D-グルコピラノシド メチルエステルは、科学研究において幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 炭水化物代謝と酵素相互作用の研究に使用されます。
医学: がんや糖尿病などの疾患の治療における潜在的な治療効果について調査されています。
科学的研究の応用
Methyl 2,3,4-tri-O-benzoyl-6-O-triisopropylsilyl-A-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and diabetes.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用機序
2,3,4-トリ-O-ベンゾイル-6-O-トリイソプロピルシリル-α-D-グルコピラノシド メチルエステルの作用機序は、特定の分子標的や経路との相互作用を伴います。この化合物は、特定の酵素の活性部位に結合することで、その酵素を阻害し、その活性を調節することができます。この阻害は、様々な生化学経路に影響を与え、疾患治療に治療効果をもたらす可能性があります.
類似の化合物との比較
類似の化合物
- 2,3,4-トリ-O-ベンゾイル-6-O-トリチル-α-D-グルコピラノシド メチルエステル
- 2,3,6-トリ-O-ベンゾイル-α-D-マンノピラノシド メチルエステル
- 2,3,4-トリ-O-ベンジル-α-D-グルコピラノシド メチルエステル
独自性
2,3,4-トリ-O-ベンゾイル-6-O-トリイソプロピルシリル-α-D-グルコピラノシド メチルエステルは、トリイソプロピルシリル基の存在により、独特の化学的性質と反応性を備えています。この独自性は、研究や産業における特殊な用途に役立ちます.
類似化合物との比較
Similar Compounds
- Methyl 2,3,4-tri-O-benzoyl-6-O-trityl-A-D-glucopyranoside
- Methyl 2,3,6-tri-O-benzoyl-A-D-mannopyranoside
- Methyl 2,3,4-tri-O-benzyl-A-D-glucopyranoside
Uniqueness
Methyl 2,3,4-tri-O-benzoyl-6-O-triisopropylsilyl-A-D-glucopyranoside is unique due to the presence of the triisopropylsilyl group, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
特性
分子式 |
C37H46O9Si |
|---|---|
分子量 |
662.8 g/mol |
IUPAC名 |
[(2R,3R,4S,5R,6S)-4,5-dibenzoyloxy-6-methoxy-2-[tri(propan-2-yl)silyloxymethyl]oxan-3-yl] benzoate |
InChI |
InChI=1S/C37H46O9Si/c1-24(2)47(25(3)4,26(5)6)42-23-30-31(44-34(38)27-17-11-8-12-18-27)32(45-35(39)28-19-13-9-14-20-28)33(37(41-7)43-30)46-36(40)29-21-15-10-16-22-29/h8-22,24-26,30-33,37H,23H2,1-7H3/t30-,31-,32+,33-,37+/m1/s1 |
InChIキー |
RALYOFHHSKCHRY-UGHXQZRUSA-N |
異性体SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
正規SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC1C(C(C(C(O1)OC)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2(3H)-Furanone, 5-[(1R,3S)-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(phenylmethyl)amino]pentyl]dihydro-3-(1-methylethyl)-, (3S,5S)-](/img/structure/B11830269.png)


![2(3H)-Furanone, dihydro-5-[(1R,3S)-1-hydroxy-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-(1-methylethyl)-, (3S,5S)-](/img/structure/B11830275.png)


![1-[4-[4-[2-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutoxy]-5-methoxy-2-nitrophenyl]ethyl N-(3-azidopropyl)carbamate](/img/structure/B11830298.png)
![N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-(phenylmethyl)sulfamide](/img/structure/B11830311.png)






